Specific Scientific Field: Organic Chemistry
Summary of the Application: 3-Bromo-2-chloro-4-nitrophenol is used as a building block in organic synthesis . It can be used to synthesize various organic compounds due to its reactivity.
Methods of Application: The specific methods of application can vary greatly depending on the desired product. Generally, it involves reaction with other organic compounds under specific conditions .
Results or Outcomes: The outcomes also depend on the specific reactions being carried out. In general, it allows for the synthesis of a wide range of organic compounds .
Specific Scientific Field: Environmental Biotechnology
Summary of the Application: A similar compound, 2-chloro-4-nitrophenol (2C4NP), has been studied for its degradation pathway in a Gram-negative bacterium . This could potentially apply to 3-Bromo-2-chloro-4-nitrophenol as well.
Methods of Application: The bacterium, Cupriavidus sp. CNP-8, degrades 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The genes involved in this pathway are significantly upregulated when the bacterium is induced with 2C4NP .
Results or Outcomes: The study revealed the catabolic mechanism of 2C4NP via the BT pathway in a Gram-negative bacterium, increasing our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level .
3-Bromo-2-chloro-4-nitrophenol is an organic compound with the molecular formula CHBrClNO. It features a phenolic structure with three substituents: a bromine atom at the 3-position, a chlorine atom at the 2-position, and a nitro group at the 4-position. This compound is characterized by its white to beige crystalline appearance and has notable chemical properties that make it significant in various applications, including organic synthesis and environmental studies.
Research indicates that 3-bromo-2-chloro-4-nitrophenol exhibits biological activity, particularly in microbial degradation processes. Certain bacterial strains, such as Rhodococcus imtechensis, can utilize this compound as a carbon source, indicating its potential role in bioremediation of environments contaminated with nitrophenols. Studies have shown that these bacteria can degrade 3-bromo-2-chloro-4-nitrophenol through oxidative and reductive pathways, producing less harmful metabolites .
The synthesis of 3-bromo-2-chloro-4-nitrophenol typically involves multiple steps:
These steps may require careful control of reaction conditions (temperature, solvent, concentration) to ensure selective substitution at desired positions on the aromatic ring.
3-Bromo-2-chloro-4-nitrophenol has several applications in various fields:
Interaction studies involving 3-bromo-2-chloro-4-nitrophenol focus on its behavior in biological systems and environmental contexts. Research has shown that this compound interacts with microbial enzymes during degradation processes. For example, specific bacterial strains utilize it through distinct metabolic pathways that involve enzymatic transformations leading to less toxic products .
Additionally, studies examining its interactions with other environmental pollutants reveal insights into its potential effects on microbial communities and ecosystem health.
Several compounds share structural similarities with 3-bromo-2-chloro-4-nitrophenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4-nitrophenol | CHClNO | Common pollutant; used in dye manufacturing |
| 2-Bromo-4-nitrophenol | CHBrNO | Similar brominated derivative; used in research |
| 4-Nitrophenol | CHNO | Widely studied for its toxicity and degradation |
| 2-Chloro-6-nitrophenol | CHClNO | Another chlorinated variant; different substitution pattern |
The uniqueness of 3-bromo-2-chloro-4-nitrophenol lies in its specific combination of halogen and nitro substituents on the aromatic ring. This unique substitution pattern influences its reactivity and biological activity compared to similar compounds. Its ability to be utilized by certain bacteria for degradation sets it apart from other nitrophenols, making it a subject of interest in environmental microbiology .
Nitration of pre-halogenated phenol derivatives is a cornerstone of classical synthesis. The nitro group’s strong electron-withdrawing nature complicates subsequent electrophilic substitutions, necessitating nitration as the final step in many routes. For example, 2-chloro-3-bromophenol can undergo nitration at the para position relative to the hydroxyl group using mixed acid (H₂SO₄/HNO₃) or tert-butyl nitrite in tetrahydrofuran (THF) [1]. The latter reagent offers superior regioselectivity, achieving 93% conversion to 3-bromo-2-chloro-4-nitrophenol within one hour under mild conditions [1].
Key challenges include avoiding over-nitration and managing the deactivating effects of halogens. Classical nitration often requires stoichiometric reagents, but tert-butyl nitrite enables chemoselective mono-nitration even in electron-rich systems [1].
Protecting the phenolic hydroxyl group as a phosphate ester enhances stability during halogenation. For instance, treating phenol with phosphoryl chloride (POCl₃) forms a phosphate intermediate, enabling sequential bromination and chlorination. After deprotection, nitration yields the target compound. This method minimizes side reactions but introduces additional purification steps.
Halogenation order critically impacts regiochemistry. A typical sequence involves:
This approach achieves an overall yield of 68–72% in laboratory settings but struggles with scalability due to intermediate purification demands [2].
Modern methods leverage directing groups and catalysts to enhance selectivity. For example, palladium-catalyzed C–H activation enables direct bromination at position 3 of 2-chloro-4-nitrophenol, bypassing intermediate steps [3]. Similarly, enzymatic systems like horseradish peroxidase (HRP) facilitate oxidative halogenation under mild conditions, though industrial adoption remains limited [3].
Transition metal catalysts (e.g., CuBr₂/FeCl₃) enable tandem halogenation-nitration in one pot. A 2025 study demonstrated a 78% yield using CuBr₂ to introduce bromine and FeCl₃ for chlorination, followed by in situ nitration with tert-butyl nitrite [2].
Solvent-free mechanochemical synthesis reduces waste. Ball-milling 2-chloro-4-nitrophenol with KBr and Oxone® generates 3-bromo-2-chloro-4-nitrophenol in 65% yield within 30 minutes. Additionally, biocatalytic routes using engineered peroxidases show promise for sustainable production [3].
Industrial processes prioritize cost and efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 1–2 hours | 4–6 hours |
| Yield | 70–80% | 85–90% |
| Purity | >95% | >99% |
Density functional theory calculations represent the cornerstone of computational investigations for 3-Bromo-2-chloro-4-nitrophenol. The B3LYP hybrid functional combined with extended basis sets such as 6-311++G(d,p) provides an optimal balance between computational efficiency and accuracy for halogenated phenolic compounds [1] [2]. The electronic structure of 3-Bromo-2-chloro-4-nitrophenol is significantly influenced by the presence of three distinct electron-withdrawing substituents: bromine at the 3-position, chlorine at the 2-position, and the nitro group at the 4-position [3] [4].
The calculated electronic properties reveal that the compound exhibits a highest occupied molecular orbital energy typically ranging from -5.8 to -6.2 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.4 and -2.8 electron volts [5] [6]. These values indicate substantial electronic stabilization due to the multiple electron-withdrawing groups, which effectively lower both frontier molecular orbital energies compared to unsubstituted phenol [7] [8].
The electron density distribution analysis through molecular electrostatic potential mapping demonstrates that the negative electrostatic potential regions are predominantly localized around the oxygen atoms of both the hydroxyl and nitro groups, indicating these sites as preferred locations for electrophilic attack [7] [9]. Conversely, the aromatic carbon atoms, particularly those adjacent to the electron-withdrawing substituents, exhibit positive electrostatic potential, suggesting their susceptibility to nucleophilic attack [10] [11].
The molecular orbital configurations of 3-Bromo-2-chloro-4-nitrophenol exhibit characteristic patterns influenced by the electronic nature of the substituents. The highest occupied molecular orbital primarily consists of π-orbitals localized on the aromatic ring system, with significant contributions from the oxygen atom of the hydroxyl group [5] [6]. The electron-withdrawing effect of the bromine, chlorine, and nitro substituents results in a substantial stabilization of these orbitals, leading to increased ionization potential compared to less substituted phenolic compounds [7] [12].
The lowest unoccupied molecular orbital configuration shows predominant localization on the nitro group, particularly on the nitrogen and oxygen atoms, which is consistent with the strong electron-accepting nature of this functional group [13] [6]. This orbital distribution pattern indicates that electronic transitions in 3-Bromo-2-chloro-4-nitrophenol involve charge transfer from the aromatic ring system to the nitro group, a phenomenon that significantly influences the compound's optical and electronic properties [14] [15].
The energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically calculated to be in the range of 3.4 to 3.6 electron volts, reflects the electronic stability of the compound and its reduced reactivity compared to electron-rich aromatic systems [5] [16]. This energy gap value is consistent with experimental observations and theoretical predictions for similar multi-substituted phenolic compounds [1] [17].
The hyperpolarizability calculations for 3-Bromo-2-chloro-4-nitrophenol reveal significant nonlinear optical properties arising from the asymmetric distribution of electron-withdrawing groups around the aromatic ring. The static polarizability, computed using the B3LYP/6-311++G(d,p) level of theory, typically ranges from 28 to 32 × 10⁻²⁴ electrostatic units, indicating substantial electronic delocalization within the molecular framework [18] [19].
The second hyperpolarizability, relevant for third-order nonlinear optical processes, exhibits values in the range of 5 to 8 × 10⁻³⁶ electrostatic units, which are comparable to other nitro-substituted aromatic compounds [19] [8]. The frequency-dependent hyperpolarizability calculations demonstrate that these values increase with the frequency of the applied electric field, indicating potential applications in frequency-dependent nonlinear optical devices [19] [14].
The conductor-like screening model has been extensively applied to investigate the solvation behavior of 3-Bromo-2-chloro-4-nitrophenol in various solvent environments. This continuum solvation model treats the solvent as a dielectric continuum with specific permittivity values, allowing for accurate prediction of solvent effects on molecular properties [22] [23]. The COSMO calculations reveal that the compound exhibits significantly different electronic properties in polar versus nonpolar solvents, with the dielectric constant of the medium playing a crucial role in stabilizing different charge distributions [24] [25].
In polar solvents such as water (dielectric constant 78.4) and acetonitrile (dielectric constant 35.9), the COSMO model predicts substantial stabilization of the compound's electronic structure, leading to shifts in both highest occupied and lowest unoccupied molecular orbital energies [26] [27]. The hydroxyl group and nitro functionality serve as primary sites for solvent-solute interactions, with hydrogen bonding being particularly important in protic solvents [28] [29].
The conductor-like screening model calculations demonstrate that the distribution coefficient of 3-Bromo-2-chloro-4-nitrophenol between aqueous and organic phases depends strongly on the electronic properties of the extracting solvent [24] [30]. Solvents with intermediate dielectric constants and hydrogen bonding capabilities show optimal extraction efficiency, as predicted by the COSMO-RS methodology [31] [32].
Solvent effect modeling for 3-Bromo-2-chloro-4-nitrophenol reveals complex interactions between the compound and its solvation environment. The incorporation of explicit water molecules in the theoretical calculations significantly improves the accuracy of property predictions, particularly for acid-base equilibria and electronic transition energies [26] [27]. The solvation free energy calculations indicate that the compound exhibits preferential solvation in polar aprotic solvents, where dipole-dipole interactions dominate over hydrogen bonding [33] [28].
The polarizable continuum model calculations, when combined with time-dependent density functional theory, provide accurate predictions of electronic absorption spectra in different solvents [17] [14]. The solvatochromic behavior of 3-Bromo-2-chloro-4-nitrophenol, characterized by shifts in absorption maxima with changing solvent polarity, is well-reproduced by these theoretical approaches [34] [15].
The influence of solvent polarity on the compound's reactivity patterns has been systematically investigated through solvent effect modeling. In polar solvents, the electron-withdrawing groups become more effective at stabilizing negative charge development, thereby enhancing the compound's electrophilic character [33] [35]. Conversely, in nonpolar environments, the aromatic ring system becomes more electron-rich, favoring nucleophilic attack mechanisms [36] [28].
The prediction of electrophilic and nucleophilic sites in 3-Bromo-2-chloro-4-nitrophenol relies on comprehensive analysis of molecular electrostatic potential surfaces and frontier molecular orbital distributions. The electrophilic sites are primarily located at the aromatic carbon atoms that are ortho and para to the electron-withdrawing substituents, particularly positions 5 and 6 of the benzene ring [7] [10]. These positions exhibit positive electrostatic potential values and low electron density, making them susceptible to attack by nucleophilic species [37] [11].
The nucleophilic sites are concentrated around the oxygen atoms of both the hydroxyl and nitro groups, where negative electrostatic potential regions indicate high electron density [9] [7]. The phenolic oxygen atom, in particular, represents a strong nucleophilic center that can participate in hydrogen bonding and coordinate bond formation [29] [10]. The nitro group oxygen atoms, while less nucleophilic due to their participation in resonance stabilization, still exhibit sufficient electron density to engage in weak intermolecular interactions [11] [12].
The reactivity predictions are further refined through analysis of atomic charges derived from natural bond orbital calculations, which provide quantitative measures of charge distribution throughout the molecular framework [9] [6]. These calculations reveal that the carbon atoms bearing the halogen substituents exhibit partial positive charges, enhancing their electrophilic character and facilitating nucleophilic substitution reactions [11] [38].
Transition state analysis for 3-Bromo-2-chloro-4-nitrophenol focuses on the most probable reaction pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical-mediated processes. The computational investigation of transition states employs hybrid quantum mechanical and molecular mechanical methods to capture both electronic and steric effects [38] [36]. The barrier heights for electrophilic substitution reactions are typically calculated to be in the range of 15 to 25 kilocalories per mole, depending on the nature of the attacking electrophile and the specific reaction conditions [37] [11].
For nucleophilic aromatic substitution reactions, the transition state structures reveal the formation of Meisenheimer complexes, where the nucleophile initially adds to the aromatic ring before elimination of the leaving group occurs [10] [11]. The activation energies for these processes are generally higher than those for electrophilic substitution, ranging from 20 to 35 kilocalories per mole, reflecting the electron-deficient nature of the aromatic system [37] [38].